molecular formula C14H13NO B075786 Carbazole-9-ethanol CAS No. 1484-14-6

Carbazole-9-ethanol

Cat. No. B075786
CAS RN: 1484-14-6
M. Wt: 211.26 g/mol
InChI Key: IIKVAWLYHHZRGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for synthesizing carbazole derivatives, including Carbazole-9-ethanol. A notable method involves the palladium-catalyzed aerobic Suzuki reaction, which efficiently couples N-heteroaryl halides with arylboronic acids in aqueous ethanol, producing various N-heteroaryl substituted 9-arylcarbazolyl derivatives with good to excellent yields (Rao et al., 2012). Another innovative approach includes a microwave-promoted three-component reaction, utilizing o-nitrochalcones, primary amines, and β-dicarbonyl compounds, which allows for the efficient synthesis of highly substituted and functionalized carbazole derivatives through a double annulation process (González et al., 2017).

Molecular Structure Analysis

The molecular structure of Carbazole-9-ethanol derivatives has been studied using various techniques, including X-ray crystallography, which has confirmed the structures of newly synthesized compounds. Such studies help in understanding the spatial arrangement and electronic configuration, which are critical for their chemical behavior and potential applications (Asiri et al., 2010).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including N-alkylation and ortho arylation, demonstrating the versatility of carbazole as a core structure for further functionalization. These reactions are facilitated by catalytic systems and specific reaction conditions that allow for the targeted modification of the carbazole ring, leading to compounds with desired properties (Bombrun & Casi, 2002).

Physical Properties Analysis

The physical properties, such as glass transition temperatures and ionization potentials, of carbazole-based compounds, including polymers, have been characterized, showing their potential as materials for electronic and photonic applications. These properties are influenced by the molecular structure and substituents on the carbazole core (Grigalevicius et al., 2002).

Chemical Properties Analysis

Carbazole-9-ethanol and its derivatives exhibit interesting chemical properties, such as forming charge-transfer complexes and exhibiting photophysical behavior. These properties are exploited in applications like organic light-emitting diodes (OLEDs) and photoinitiators for polymerization reactions. The ability to tune the electronic properties through structural modification makes these compounds versatile for various applications (Mousawi et al., 2017).

Scientific Research Applications

  • Photoinitiators and Photoredox Catalysts : Carbazole derivatives, including carbazole-9-ethanol, have been synthesized and proposed as high-performance visible light photoinitiators/photoredox catalysts. They show excellent abilities in initiating polymerization of (meth)acrylates and epoxides using LED lights. These derivatives exhibit better visible light polymerization initiating ability compared to UV-absorbing carbazole, suggesting their potential in LED projector 3D printing resins (Mousawi et al., 2017).

  • Catalytic Hydrogenation : The catalytic hydrogenation of carbazole, 9-carbazole-9H-ethanol, and other compounds over Ru black has been studied to understand their ability to store hydrogen. The reactivity and selectivity were found to depend on the substrate's structure, providing guidelines for designing liquid organic carriers (LOCs) (Eblagon & Tsang, 2014).

  • Fluorescence Behavior : The fluorescence behavior of carbazole derivatives, including carbazole-9-ethanol, has been examined in different solvents and pH values. These studies help in understanding the emission properties of carbazole-based fluorescent reagents (Romero-Ale et al., 2005).

  • Medicinal Chemistry and Natural Products : Carbazole-9-ethanol, as part of the carbazole scaffold, is noted for its wide range of biological activity. It has been used in medicinal chemistry due to its antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).

  • Biosensor Development : Carbazole-9-ethanol has been used in the synthesis of novel polymers for biosensing applications, such as ethanol sensors and mercury (II) ion sensors. These applications exploit the unique electronic and structural properties of carbazole derivatives (Şahutoğlu & Kaya, 2019).

  • Antimicrobial Activity : Derivatives of 9H-carbazole, like carbazole-9-ethanol, have been synthesized and tested for antimicrobial properties. This research provides insight into the development of new pharmaceuticals (Salih et al., 2016).

Safety And Hazards

Carbazole-9-ethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust, vapors, mist, or gas, and to ensure adequate ventilation . Personal protective equipment should be used, and dust formation should be avoided .

Future Directions

Carbazole and its derivatives, including Carbazole-9-ethanol, have become important materials for optoelectronic applications . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Therefore, they hold promise for future research and development in the field of optoelectronics .

properties

IUPAC Name

2-carbazol-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVAWLYHHZRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281278
Record name Carbazole-9-ethanol
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazole-9-ethanol

CAS RN

1484-14-6
Record name Carbazole-9-ethanol
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Record name Carbazole-9-ethanol
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Record name Carbazole-9-ethanol
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Record name 9H-Carbazole-9-ethanol
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Synthesis routes and methods

Procedure details

A 1-liter three-necked round bottom flask was equipped with a mechanical stirrer, an addition funnel, Dry Ice/acetone reflux condenser and a means for providing nitrogen atmosphere. To the flask were added 67 g (0.4 mole) of carbazole, 11 g (0.44 mole) of sodium hydride and 0.5 liter of dry tetrahydrofuran. After stirring vigorously at 0° C. for about 2.5 hours, 18 g (0.4 mole) of ethylene oxide was added dropwise to the reaction mixture over a period of 1 hour at 0° C. After the addition, stirring was continued for additional 5 hours and the tetrahydrofuran was evaporated. The residue was fully washed with water and then recrystallized from ether to give 80 g of N-(2-hydroxyethyl)carbazole.
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
AA Mousawi, C Dietlin, B Graff… - Macromolecular …, 2016 - Wiley Online Library
… In this paper, terphenyl derivatives in the presence of an iodonium salt and 9H-carbazole-9-ethanol (CARET) allow an efficient polymerization of epoxide films under air upon excitation …
Number of citations: 34 onlinelibrary.wiley.com
S Kim, X Kong, M Taya - Solar energy materials and solar cells, 2013 - Elsevier
The anodic monomer 1,3,5-tris(2-(9H-carbazol-9-yl)methyl)benzene, CzE3B, was electropolymerized on the surface of an ITO coated glass. The optical and electrochemical properties …
Number of citations: 15 www.sciencedirect.com
MR Kannan, A Punjal, R Puranik, U Pandey… - … Acta Part A: Molecular …, 2023 - Elsevier
Non-linear optical (NLO) features of 3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol (NPACE) chromophore were investigated by FT-IR, FT-Raman, and UV–visible spectra aided by …
Number of citations: 4 www.sciencedirect.com
S Kim, X Kong, M Taya - ECS Transactions, 2013 - iopscience.iop.org
The anodic monomer 1, 3, 5-tris (2-(9H-carbazol-9-yl) methyl) benzene, CzE3B, was successfully synthesized by the nucleophilic substitution reaction of 2-(9H-carbazol-9-yl) ethanol …
Number of citations: 3 iopscience.iop.org
V Barlier, D Léonard, G Boiteux, J Davenas… - Journal of non …, 2009 - Elsevier
… Ti(OeCarb) 4 was synthesized by alcoholysis of Ti( i OPr) 4 with 9H-carbazole-9-ethanol (ECOH) and identified by 13 C and 1 H NMR spectroscopy. To evaluate the reactivity of Ti(…
Number of citations: 6 www.sciencedirect.com
Y Irie, K Naka - Journal of Polymer Science Part A: Polymer …, 2016 - Wiley Online Library
… , were prepared by ring‐opening reaction and subsequent condensation of octakis(propenyl succinicanhydrido)polyhedral octasilicate (OS‐SA) with 9H‐carbazole‐9‐ethanol (Cz‐C2‐…
Number of citations: 11 onlinelibrary.wiley.com
N Balaji, MR Kannan, YS Sherlin… - IOP Conference Series …, 2022 - iopscience.iop.org
Electric-optic (EO) materials are being explored for applications ranging from fiber and satellite telecommunications, optical gyroscopes, to photonic detection of radar etc. Dipolar push-…
Number of citations: 2 iopscience.iop.org
K Kinashi, I Nakanishi, W Sakai, N Tsutsumi… - New Journal of …, 2023 - pubs.rsc.org
… -9-ethyl acrylate (acrylate monomer with CACzE) with methyl methacrylate (MMA) (poly(CACzE-MMA)) and the azo-carbazole dye 3-[(4-cyanophenyl)azo]-9H-carbazole-9-ethanol (…
Number of citations: 0 pubs.rsc.org
A Al Mousawi, P Garra, F Dumur, TT Bui, F Goubard… - Molecules, 2017 - mdpi.com
… Interestingly, these new derivatives display much better near-UV polymerization-initiating abilities compared to a reference UV absorbing carbazole (CARET 9H-carbazole-9-ethanol) …
Number of citations: 58 www.mdpi.com
A Al Mousawi, F Dumur, P Garra, J Toufaily… - …, 2017 - ACS Publications
… Interestingly, these new derivatives exhibit much better visible light polymerization initiating ability compared to a reference UV-absorbing carbazole (CARET, 9H-carbazole-9-ethanol) …
Number of citations: 113 pubs.acs.org

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